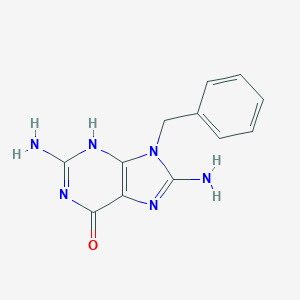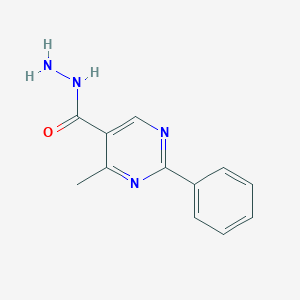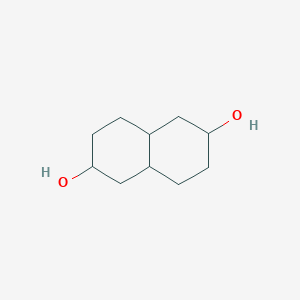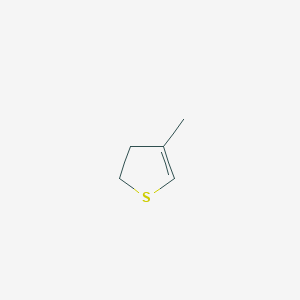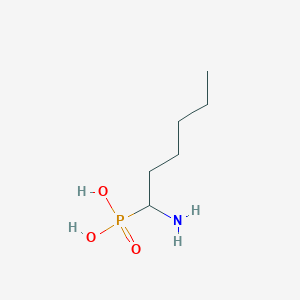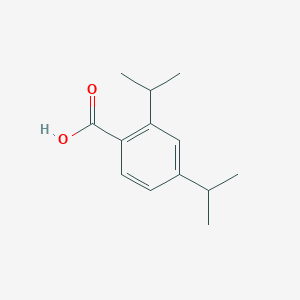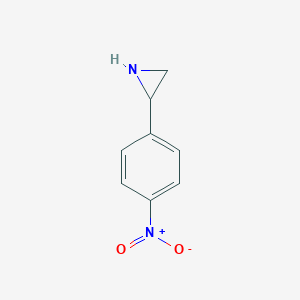
2-(4-Nitrophenyl)aziridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Nitrophenyl)aziridine is a chemical compound with the molecular formula C8H7N3O2. It is a versatile compound that has gained significant attention in scientific research due to its unique properties.
Mécanisme D'action
The mechanism of action of 2-(4-Nitrophenyl)aziridine is not well understood. However, it is known to react with various nucleophiles such as amines and thiols. This reactivity makes it a valuable tool in organic synthesis.
Biochemical and Physiological Effects
There is limited information on the biochemical and physiological effects of 2-(4-Nitrophenyl)aziridine. However, it has been shown to have anticancer properties. It has also been shown to inhibit the activity of certain enzymes, which could have potential therapeutic applications.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 2-(4-Nitrophenyl)aziridine in lab experiments is its reactivity towards various nucleophiles. This makes it a valuable tool in organic synthesis. However, its toxicity and potential health hazards limit its use in biological experiments.
Orientations Futures
There are several future directions for research on 2-(4-Nitrophenyl)aziridine. One area of research could be the development of new synthesis methods that are more efficient and cost-effective. Another area of research could be the exploration of its potential therapeutic applications in the treatment of cancer and other diseases.
Conclusion
In conclusion, 2-(4-Nitrophenyl)aziridine is a versatile compound that has gained significant attention in scientific research due to its unique properties. Its reactivity towards various nucleophiles makes it a valuable tool in organic synthesis. However, its toxicity and potential health hazards limit its use in biological experiments. Further research is needed to explore its potential therapeutic applications and to develop new synthesis methods.
Méthodes De Synthèse
The synthesis of 2-(4-Nitrophenyl)aziridine can be achieved through various methods. One of the most common methods is the reaction between 4-nitrophenylhydrazine and chloroacetonitrile. The reaction is carried out in the presence of a strong base such as potassium carbonate. The resulting product is then purified using column chromatography to obtain pure 2-(4-Nitrophenyl)aziridine.
Applications De Recherche Scientifique
2-(4-Nitrophenyl)aziridine has been extensively studied for its potential use in various scientific research applications. One of the most promising applications is in the field of organic synthesis. It can be used as a building block for the synthesis of various organic compounds. It has also been used in the synthesis of biologically active molecules such as antitumor agents and antibiotics.
Propriétés
Numéro CAS |
105799-01-7 |
|---|---|
Nom du produit |
2-(4-Nitrophenyl)aziridine |
Formule moléculaire |
C8H8N2O2 |
Poids moléculaire |
164.16 g/mol |
Nom IUPAC |
2-(4-nitrophenyl)aziridine |
InChI |
InChI=1S/C8H8N2O2/c11-10(12)7-3-1-6(2-4-7)8-5-9-8/h1-4,8-9H,5H2 |
Clé InChI |
MHEKFJCITDVKQX-UHFFFAOYSA-N |
SMILES |
C1C(N1)C2=CC=C(C=C2)[N+](=O)[O-] |
SMILES canonique |
C1C(N1)C2=CC=C(C=C2)[N+](=O)[O-] |
Synonymes |
Aziridine, 2-(4-nitrophenyl)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



